molecular formula C25H31F7O3Si B046905 Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate CAS No. 120623-45-2

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate

Cat. No. B046905
M. Wt: 540.6 g/mol
InChI Key: SKCZEAZINGMGHC-KOVVAJLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate, also known as E3-TMS, is a synthetic derivative of estradiol. It is a potent estrogen receptor agonist and has been widely used in scientific research to investigate the role of estrogen in various physiological and pathological processes.

Mechanism Of Action

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate binds to the estrogen receptor and activates its transcriptional activity, leading to the regulation of gene expression. It has been shown to have high affinity and selectivity for the estrogen receptor and to induce similar effects as natural estradiol.

Biochemical And Physiological Effects

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate has been shown to have similar effects as natural estradiol on various physiological processes. It has been shown to increase bone mineral density, improve cardiovascular function, protect against neurodegeneration, and regulate cell proliferation and differentiation. Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate has also been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate has several advantages for lab experiments. It is a potent and selective estrogen receptor agonist, which allows for the investigation of the specific effects of estrogen on various physiological processes. It is also stable and can be easily synthesized and purified. However, Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate has limitations in terms of its solubility and toxicity, which can affect its use in certain experiments.

Future Directions

For the use of Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate include the development of new estrogen receptor ligands and the investigation of the role of estrogen in aging and age-related diseases.

Synthesis Methods

The synthesis of Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate involves the protection of the hydroxyl group at the 3-position of estradiol with a trimethylsilyl ether group and the esterification of the carboxylic acid at the 17-position with heptafluorobutyric anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate has been extensively used in scientific research to investigate the role of estrogen in various physiological and pathological processes. It has been used to study the effects of estrogen on bone metabolism, cardiovascular function, neuroprotection, and cancer development. Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate has also been used to develop new estrogen receptor ligands with improved pharmacological properties.

properties

CAS RN

120623-45-2

Product Name

Estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate

Molecular Formula

C25H31F7O3Si

Molecular Weight

540.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-trimethylsilyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C25H31F7O3Si/c1-22-12-11-17-16-8-6-15(35-36(2,3)4)13-14(16)5-7-18(17)19(22)9-10-20(22)34-21(33)23(26,27)24(28,29)25(30,31)32/h6,8,13,17-20H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+,22+/m1/s1

InChI Key

SKCZEAZINGMGHC-KOVVAJLHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCC4=C3C=CC(=C4)O[Si](C)(C)C

SMILES

CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCC4=C3C=CC(=C4)O[Si](C)(C)C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CCC4=C3C=CC(=C4)O[Si](C)(C)C

synonyms

E2-3-TMS-17-HFB
E2-TMSEHF
estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate

Origin of Product

United States

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